molecular formula C5Cl3F3N2 B6305885 5-Chloro-4-(dichlorofluoromethyl)-2,6-difluoropyrimidine CAS No. 84372-24-7

5-Chloro-4-(dichlorofluoromethyl)-2,6-difluoropyrimidine

Cat. No. B6305885
CAS RN: 84372-24-7
M. Wt: 251.42 g/mol
InChI Key: AFDRHXCCDDSMSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-(dichlorofluoromethyl)-2,6-difluoropyrimidine (5-Cl-4-DCFM-2,6-DFP) is a synthetic organic compound that has been used in a variety of scientific applications. It has been studied in detail for its role in biochemical and physiological processes, as well as its potential uses in laboratory experiments.

Scientific Research Applications

5-Cl-4-DCFM-2,6-DFP has been studied for its potential uses in a variety of scientific applications. It has been used as a substrate for a variety of enzymes, including cytochrome P450 and glutathione S-transferase, and as a model substrate for studying the mechanism of action of these enzymes. It has also been used as a substrate for the study of drug metabolizing enzymes, and as a model substrate for studying the mechanism of drug metabolism. Additionally, 5-Cl-4-DCFM-2,6-DFP has been used as a model substrate for studying the mechanism of action of various drugs, including antifungals, anticonvulsants, and antibiotics.

Mechanism of Action

The mechanism of action of 5-Cl-4-DCFM-2,6-DFP is not fully understood. However, it is believed that the compound binds to cytochrome P450 and glutathione S-transferase enzymes, and is then metabolized by these enzymes. This leads to the formation of a variety of metabolites, which are then further metabolized by other enzymes. The metabolites of 5-Cl-4-DCFM-2,6-DFP are believed to be responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-4-DCFM-2,6-DFP are not fully understood. However, it is believed that the compound has a variety of effects, including antioxidant, anti-inflammatory, and antimicrobial activities. Additionally, it has been shown to have an effect on the expression of certain genes, which may be responsible for its effects on cell proliferation, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

5-Cl-4-DCFM-2,6-DFP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and can be used as a model substrate for studying the mechanism of action of various enzymes. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of drugs on cells. However, it should be noted that the compound is highly toxic and should be handled with extreme caution.

Future Directions

Given its potential applications in a variety of scientific fields, 5-Cl-4-DCFM-2,6-DFP is a promising compound for further research. Potential future directions for research include further investigation into its biochemical and physiological effects, as well as its potential applications in drug development and drug delivery. Additionally, further research into its mechanism of action and its potential uses in laboratory experiments could lead to a better understanding of the compound and its potential uses.

Synthesis Methods

5-Cl-4-DCFM-2,6-DFP can be synthesized using a variety of methods, including the Friedel-Crafts alkylation of 2,6-difluoropyrimidine with 1,1-dichloro-2,2-difluoroethylene. This method involves the use of a Lewis acid catalyst, such as aluminum chloride, and yields a high yield of the desired product. Other methods of synthesis include the reaction of 2,6-difluoropyrimidine with 1,1-dichloro-2,2-difluoroethylene in the presence of a base, such as sodium hydroxide, and the reaction of 2,6-difluoropyrimidine with 1,1-dichloro-2,2-difluoroethylene in the presence of a strong acid, such as sulfuric acid.

properties

IUPAC Name

5-chloro-4-[dichloro(fluoro)methyl]-2,6-difluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl3F3N2/c6-1-2(5(7,8)11)12-4(10)13-3(1)9
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDRHXCCDDSMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1F)F)C(F)(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl3F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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